

# Physicochemical Properties of 3-Octanol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Octanol

Cat. No.: B1198278

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## Introduction

**3-Octanol** (CAS No: 589-98-0) is a secondary fatty alcohol characterized by a hydroxyl group on the third carbon of an eight-carbon chain. It is a colorless liquid recognized by its distinct earthy, mushroom-like, and nutty odor. This compound, also known as amyl ethyl carbinol, is found naturally in various plants and fungi and is utilized as a flavoring agent, a fragrance ingredient in lavender compositions, and as a chemical intermediate. Its specific physicochemical properties are critical for its application in chemical synthesis, quality control, and for toxicological and safety assessments. This guide provides a comprehensive overview of the core physicochemical properties of **3-Octanol**, detailed experimental protocols for their determination, and logical workflows for property analysis.

## Core Physicochemical Properties

The fundamental physical and chemical characteristics of **3-Octanol** are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.

## General and Physical Properties

This table summarizes the key identification and physical state properties of **3-Octanol**.

Property	Value
IUPAC Name	octan-3-ol
Synonyms	Amylethylcarbinol, Ethyl-n-amylcarbinol, Octanol-3
CAS Number	589-98-0
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O
Molecular Weight	130.23 g/mol
Physical Description	Colorless liquid with a strong, oily-nutty, herbaceous odor. <sup>[1]</sup>

## Quantitative Physicochemical Data

The following table presents quantitative data for the key physicochemical properties of **3-Octanol**, compiled from various sources.

Property	Value & Conditions
Melting Point	-45 °C (-49 °F) at 760 mmHg.[1][2][3]
Boiling Point	173 - 176 °C (343.2 - 348.8 °F) at 760 mmHg.[1][2][4][5]
Density	0.818 - 0.825 g/mL at 20-25 °C.[1][3][4][5]
Refractive Index (n <sub>D</sub> )	1.425 - 1.429 at 20 °C.[1][2][3]
Vapor Pressure	~1 mmHg at 20 °C; 0.512 mmHg at 25 °C (estimated).[2][5]
Vapor Density	~4.5 (Air = 1).[2][5]
Flash Point	65.6 - 68 °C (150 - 154.4 °F) via Tag Closed Cup.[2][3][6]
Water Solubility	1.379 - 1.5 g/L at 25 °C.[2][5]
logP (o/w)	2.721 - 2.73 (Octanol/Water Partition Coefficient).[2][5]
pKa	15.44 ± 0.20 (Predicted).[5]

## Experimental Protocols

The determination of the physicochemical properties listed above requires standardized and precise experimental methodologies. The following sections detail the protocols for key properties.

### Density Determination using a Pycnometer

This method provides a highly accurate means of determining the density of a liquid by comparing its mass to that of a reference liquid (typically distilled water) of a known density and volume.[2][7]

- Objective: To accurately measure the density of **3-Octanol**.

- Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermostat/water bath, Pasteur pipette.
- Procedure:
  - Cleaning and Drying: Thoroughly clean the pycnometer and its capillary stopper with soap and water, rinse with acetone, and ensure it is completely dry.
  - Mass of Empty Pycnometer: Weigh the dry, empty pycnometer with its stopper on an analytical balance. Record this mass ( $m_0$ ).<sup>[7]</sup>
  - Calibration with Water: Fill the pycnometer with distilled water. Insert the stopper, allowing excess water to exit through the capillary.<sup>[8]</sup> Gently tap to remove any air bubbles.
  - Thermostating: Place the filled pycnometer in a thermostatic bath set to a standard temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.<sup>[5]</sup>
  - Mass of Water-Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass ( $m_1$ ).
  - Mass of Sample-Filled Pycnometer: Empty and dry the pycnometer. Fill it with **3-Octanol**, following the same procedure (steps 3-5). Record the mass of the pycnometer filled with **3-Octanol** ( $m_2$ ).
  - Calculation:
    - Mass of water ( $m_{\text{water}}$ ) =  $m_1 - m_0$
    - Volume of pycnometer ( $V$ ) =  $m_{\text{water}} / \rho_{\text{water}}$  (where  $\rho_{\text{water}}$  is the known density of water at the measurement temperature).
    - Mass of **3-Octanol** ( $m_{\text{sample}}$ ) =  $m_2 - m_0$
    - Density of **3-Octanol** ( $\rho_{\text{sample}}$ ) =  $m_{\text{sample}} / V$ .

## Refractive Index Measurement using an Abbe Refractometer

The refractive index is a fundamental property related to how light propagates through a substance. It is measured using a refractometer.

- Objective: To measure the refractive index of **3-Octanol**.
- Apparatus: Abbe refractometer, constant temperature water circulator, light source (typically sodium D-line, 589 nm), dropper, lens tissue, and a standard liquid (e.g., distilled water) for calibration.
- Procedure:
  - Calibration: Turn on the light source and water circulator set to 20°C. Calibrate the instrument using distilled water; the refractive index should read 1.3333.[9] Adjust if necessary using the provided tool.
  - Sample Application: Open the prism assembly. Using a clean dropper, place 1-2 drops of **3-Octanol** onto the surface of the measuring prism. Do not scratch the prism.[9][10]
  - Measurement: Gently close the illuminating prism to spread the liquid into a thin, uniform layer.[9]
  - Focusing: Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.[10]
  - Dispersion Correction: Rotate the dispersion correction knob until the boundary between the light and dark fields is a sharp, achromatic line.[10]
  - Reading: Adjust the main knob to center the sharp boundary line exactly on the crosshairs of the reticle.[9][10]
  - Record Value: Depress the switch to illuminate the scale and read the refractive index value to four decimal places. Record the temperature.

## Flash Point Determination (Tag Closed Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite in the presence of an ignition source. The Tag Closed Cup method is standard for low-viscosity liquids like **3-Octanol**. [11][12]

- Objective: To determine the closed-cup flash point of **3-Octanol**.
- Apparatus: Tag Closed Cup Tester, graduated cylinder, thermometer.
- Procedure:
  - Sample Preparation: Place 50 mL of the **3-Octanol** sample into the test cup.[\[11\]](#)
  - Apparatus Setup: Place the cup in the tester and close the lid securely.
  - Heating: Begin heating the sample at a slow, constant rate (approximately 1°C/min).[\[13\]](#)
  - Ignition Test: As the temperature rises, apply the test flame through the shutter mechanism at regular intervals (typically every 0.5°C or 1°F rise) when the temperature is within 5°C of the expected flash point.[\[12\]](#)
  - Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash inside the cup.[\[11\]](#)[\[12\]](#)
  - Barometric Correction: The observed flash point is corrected to standard atmospheric pressure (101.3 kPa).

## Chemical Reactivity Classification

As a secondary alcohol, **3-Octanol** exhibits characteristic reactivity that can be used for its identification and differentiation from primary and tertiary alcohols.

This test is based on the differential rate of reaction of primary, secondary, and tertiary alcohols with Lucas reagent (ZnCl<sub>2</sub> in conc. HCl) via an S<sub>N</sub>1 mechanism.[\[4\]](#)[\[14\]](#)

- Objective: To classify **3-Octanol** as a secondary alcohol.
- Apparatus: Test tubes.
- Reagent: Lucas Reagent (anhydrous ZnCl<sub>2</sub> dissolved in concentrated HCl).
- Procedure:

- Place ~1-2 mL of **3-Octanol** into a clean, dry test tube.
- Add ~2 mL of Lucas reagent to the test tube.
- Shake the mixture vigorously and start a timer.
- Observation: Observe the solution at room temperature.
  - Tertiary Alcohols: Immediate formation of a cloudy solution (turbidity) as the insoluble alkyl chloride forms.[\[14\]](#)[\[15\]](#)
  - Secondary Alcohols: The solution will turn cloudy/turbid within 3-10 minutes.[\[15\]](#)[\[16\]](#)
  - Primary Alcohols: No visible reaction at room temperature; the solution remains clear.[\[15\]](#)[\[16\]](#)
- Result for **3-Octanol**: Turbidity is expected to appear within 3-10 minutes, confirming its identity as a secondary alcohol.

This test identifies primary and secondary alcohols based on their oxidation by chromic acid.

- Objective: To confirm the presence of an oxidizable hydroxyl group in **3-Octanol**.
- Apparatus: Test tube, dropper.
- Reagent: Jones Reagent ( $\text{CrO}_3$  in aqueous  $\text{H}_2\text{SO}_4$ ).
- Procedure:
  - Dissolve 1-2 drops of **3-Octanol** in ~1 mL of acetone in a test tube.
  - Add 1-2 drops of the Jones reagent to the mixture and shake.
  - Observation:
    - Primary/Secondary Alcohols: A positive test is indicated by a rapid color change from the orange-red of Cr(VI) to a green or blue-green color of Cr(III) within a few seconds.[\[4\]](#)[\[17\]](#)

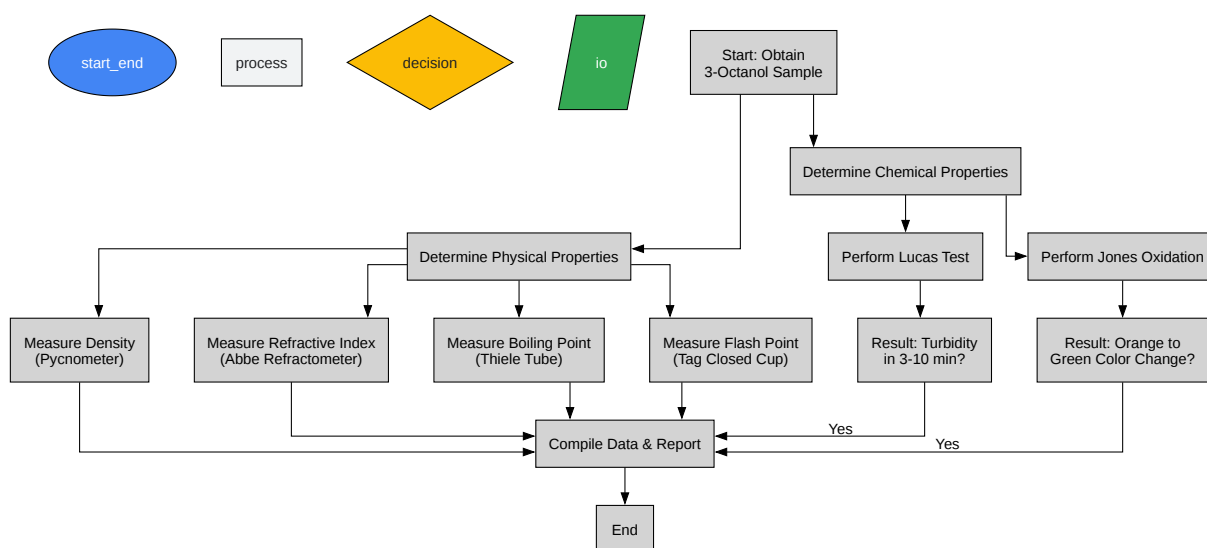
- Tertiary Alcohols: No reaction occurs; the solution remains orange-red.[4][18]
- Result for **3-Octanol**: A rapid color change to green is expected, as the secondary alcohol is oxidized to a ketone (3-octanone).[17]

## Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the experimental determination of key properties of **3-Octanol**.

### General Physicochemical Property Determination Workflow

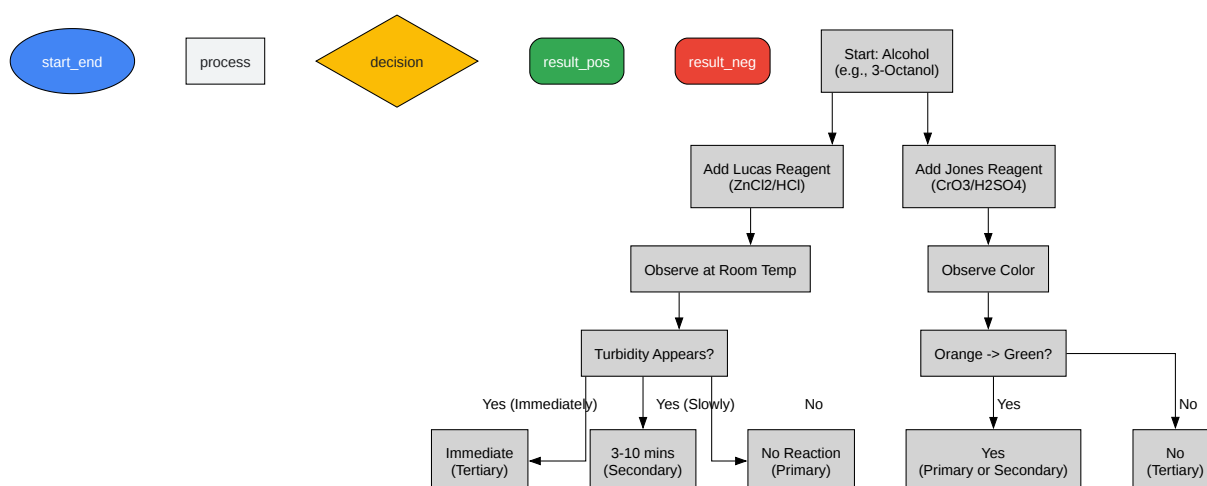




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Fig. 1: Workflow for Physicochemical Analysis of **3-Octanol**.

## Workflow for Alcohol Classification Tests



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Fig. 2: Decision workflow for classifying an unknown alcohol.

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